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Docking Comparison: Cefadroxil vs. Other
Cephalosporins

A 2023 study conducted molecular docking and dynamics simulations of four cephalosporins against the

human enzyme Glycogen Synthase Kinase 3β (GSK3β), a potential target in cancer and Alzheimer's disease

[1]. The table below summarizes the key computational and experimental findings.

Cephalosporin
(Generation)

Docking
Score (Glide
SP)

Key Binding Interactions
In vitro
IC₅₀ (μM)

IC₅₀ with
Preincubation
(μM)

Cefixime (3rd) Best Docking
Score

Hydrogen bonds via
aminothiazole group with hinge

residues (Val-135); Potential
covalent bond with Cys-199 [1].

2.55 0.55

Ceftriaxone (3rd) Favorable
Docking

Score

Hydrogen bonds via
aminothiazole group with hinge

residues; Potential covalent
bond with Cys-199 [1].

7.35 0.78
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Cephalosporin
(Generation)

Docking
Score (Glide
SP)

Key Binding Interactions
In vitro
IC₅₀ (μM)

IC₅₀ with
Preincubation
(μM)

Cephalexin (1st) Less
Favorable

Lacked specific interactions with
hinge residues [1].

>50 (Low
activity)

Not Reported

Cefadroxil (1st) Less
Favorable

Lacked specific interactions with
hinge residues [1].

>50 (Low
activity)

Not Reported

The study concluded that third-generation cephalosporins (cefixime and ceftriaxone) were much more

effective GSK3β inhibitors than first-generation ones (cefadroxil and cephalexin) [1]. The primary

reason was the presence of an aminothiazole group in the third-generation drugs, which formed crucial

hydrogen bonds with the hinge region of the enzyme's binding pocket, a key interaction for ATP-competitive

inhibitors [1].

Detailed Experimental Protocols

The following methodologies from the 2023 study can serve as a robust template for your own comparative

work [1].

Computational Docking and Dynamics Protocol

Protein Preparation: Two crystal structures of GSK3β (PDB codes: 6Y9S for standard docking,

6H0U for covalent docking) were retrieved from the Protein Data Bank. Structures were prepared
using Schrödinger's Protein Preparation Wizard: hydrogen atoms were added, missing side chains

were modeled, and water molecules were removed. The system's energy was minimized using the
OPLS4 force field [1].

Ligand Preparation: The 3D structures of the cephalosporins were obtained from PubChem.
Ligands were prepared using the LigPrep module in Schrödinger, generating possible tautomers and

stereoisomers at pH 7.0 ± 1.0. Conformations were generated using ConfGen [1].
Molecular Docking: Docking was performed with Glide in Standard Precision (SP) mode. The grid

box was centered on the co-crystallized ligand from 6Y9S. The protocol was validated by re-docking
the native ligand, achieving a low RMSD of 0.57 Å, confirming the method's reliability [1].
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Molecular Dynamics (MD) Simulations: The stability of the top-ranked docking poses was

evaluated using 100 ns MD simulations with the Desmond package. Systems were solvated in an
orthorhombic box with TIP3P water models and neutralized with Cl⁻ ions. Simulations used an

OPLS4 force field in the NPT ensemble at 300 K. Trajectories were analyzed for stability (RMSD,
RMSF) and interaction persistence [1].

Experimental Validation Protocol

In vitro Kinase Assay: The inhibitory activities (IC₅₀) of the cephalosporins were measured against

GSK3β in a biochemical assay. To test the hypothesis of covalent binding, the compounds were
preincubated with the enzyme for 60 minutes before the assay was initiated. A significant drop in IC₅₀

value after preincubation (as seen with cefixime and ceftriaxone) supports the formation of a covalent
bond over time [1].

The workflow below summarizes the integrated computational and experimental approach used in the study.
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Research Implications and Future Directions

The absence of data on cefadroxil sulfoxide presents a clear opportunity for original research.

Investigate the Sulfoxide Metabolite: The oxidative metabolism of the dihydrothiazine ring in
cephalosporins can lead to sulfoxide formation. Docking studies on cefadroxil sulfoxide would be

highly relevant, as its altered stereochemistry and electronics could significantly impact binding
affinity and mechanism compared to cefadroxil [2].

Explore Other Biological Targets: Beyond GSK3β, cephalosporins have been studied against
bacterial targets like Extended-Spectrum β-Lactamases (ESBLs), such as SHV enzymes [3]. You

could build on this by investigating the inhibition of other human or bacterial enzymes.
Emulate the Combined Protocol: The strength of the cited study lies in its integration of

computational predictions with experimental validation. Following a similar integrated approach will
strengthen the conclusions of your own research on cefadroxil sulfoxide.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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